molecular formula C30H49N3O B1244085 Lucidine A

Lucidine A

Cat. No. B1244085
M. Wt: 467.7 g/mol
InChI Key: ZGALAVFQYJOLRQ-IBUXESKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lucidine A is a natural product found in Huperzia lucidula with data available.

Scientific Research Applications

Subheading DNA Interaction and Stability

Lucidine A, as part of the lucidin compounds, has been studied for its interaction with DNA, particularly its genotoxic and mutagenic properties. Research revealed that lucidin forms adducts/lesions with DNA, leading to carcinogenesis. The synthesis of a lucidin analogue, LdG, embedded in DNA, showed destabilization of the DNA structure, reducing the fidelity and processivity of DNA synthesis. This indicates that lucidin adducts significantly impact DNA stability and replication processes (Ghodke et al., 2015).

Chemical Structure and Synthesis

Subheading Chemical Structure and Synthesis

The chemical structure and synthesis processes of lucidine A have been subjects of interest. An extraction study from Lycopodium lucidulum identified lucidine A among other alkaloids. The study involved X-ray and 2D NMR spectroscopic analyses, demonstrating the intricate process of elucidating the chemical structure of such compounds. The detailed chemical structure and stereochemistry of lucidine A were established through these methods, highlighting the complexity and precision required in studying such compounds (Tori et al., 2000).

Mechanisms of DNA Damage and Repair

Subheading Mechanisms of DNA Damage and Repair

Further studies on lucidine A explored its involvement in DNA damage and the mechanisms of error-free DNA replication. Research indicated that lucidin, a derivative of lucidine A, forms specific DNA adducts, which then impact the replication process. Human DNA Polymerase κ was found to replicate past these adducts efficiently and accurately, suggesting a unique interaction between lucidine A derivatives and DNA repair mechanisms. This intricate relationship between lucidine A, DNA damage, and repair mechanisms provides significant insights into the biological implications of these compounds (Yockey et al., 2017).

Analytical Methods and Detection

Subheading Analytical Methods and Detection

Analytical methods for detecting and quantifying lucidine-specific DNA adducts were developed to understand its interaction with DNA better. These methods utilized technologies such as liquid chromatography and tandem mass spectrometry, highlighting the advancements in analytical techniques to study complex molecular interactions. This development is crucial for comprehending the extent of DNA damage and the role of lucidine A in carcinogenesis (Ishii et al., 2012).

properties

Molecular Formula

C30H49N3O

Molecular Weight

467.7 g/mol

IUPAC Name

1-[(4aR,5R,7S,8aS)-5-[[(1S,5R,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone

InChI

InChI=1S/C30H49N3O/c1-18-11-22-16-28-25(23-15-27(22)29(12-18)32(4)17-23)8-7-24(31-28)14-21-10-19(2)13-30-26(21)6-5-9-33(30)20(3)34/h18-19,21-27,29-30H,5-17H2,1-4H3/t18-,19+,21-,22+,23-,24-,25?,26-,27-,29+,30+/m1/s1

InChI Key

ZGALAVFQYJOLRQ-IBUXESKSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2CC3=N[C@H](CCC3[C@@H]4C[C@H]2[C@H](C1)N(C4)C)C[C@H]5C[C@@H](C[C@H]6[C@@H]5CCCN6C(=O)C)C

Canonical SMILES

CC1CC2CC3=NC(CCC3C4CC2C(C1)N(C4)C)CC5CC(CC6C5CCCN6C(=O)C)C

synonyms

lucidine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lucidine A
Reactant of Route 2
Lucidine A
Reactant of Route 3
Lucidine A
Reactant of Route 4
Lucidine A
Reactant of Route 5
Lucidine A
Reactant of Route 6
Lucidine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.